molecular formula C11H13IO2 B1289017 4-(2-Iodophenoxy)tetrahydropyran CAS No. 906352-70-3

4-(2-Iodophenoxy)tetrahydropyran

Cat. No. B1289017
CAS RN: 906352-70-3
M. Wt: 304.12 g/mol
InChI Key: ADTBIBCNKWWYRD-UHFFFAOYSA-N
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Description

“4-(2-Iodophenoxy)tetrahydropyran” is a synthetic organic compound . It is also known as IODOTHP. The molecular formula of this compound is C11H13IO2 .


Synthesis Analysis

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .


Molecular Structure Analysis

The molecular structure of “4-(2-Iodophenoxy)tetrahydropyran” is represented by the formula C1COCCC1OC2=CC=CC=C2I .


Chemical Reactions Analysis

Tetrahydropyranyl ethers are commonly used in organic synthesis . Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .

Scientific Research Applications

Synthesis of Marine Natural Products

4-(2-Iodophenoxy)tetrahydropyran: is utilized in the synthesis of marine natural products, which are often characterized by complex structures and potent biological activities. For instance, it can be used in the total synthesis of neopeltolide , a marine macrolide with antiproliferative properties . The compound serves as a key intermediate in forming the tetrahydropyran ring, a common structural motif in these natural products.

Pharmaceutical Intermediates

This compound is a versatile starting material in pharmaceutical chemistry. It’s used to synthesize a variety of bioactive molecules and drug formulations, thanks to its solubility, stability, and relatively low toxicity . Its role as an intermediate allows for the creation of diverse therapeutic agents.

Protecting Groups in Organic Synthesis

In organic synthesis, 4-(2-Iodophenoxy)tetrahydropyran can be used to protect hydroxyl groups. The resulting ethers are stable under a variety of conditions and can be deprotected when needed. This application is crucial for the stepwise construction of complex organic molecules .

Synthesis of Synthetic Fibers

The compound can be transformed into intermediates like 1,5-dichloropentane , which is a precursor for materials like adiponitrile and adipic acid . These materials are essential in the manufacturing of synthetic fibers, demonstrating the compound’s role in industrial applications .

Drug Formulation and Delivery Systems

Due to its chemical properties, 4-(2-Iodophenoxy)tetrahydropyran is suitable for drug formulation and delivery systems. Its solubility in both water and organic solvents makes it an excellent candidate for creating efficient pharmaceutical formulations .

Mechanism of Action

The mechanism of action for “4-(2-Iodophenoxy)tetrahydropyran” is not available in the sources retrieved .

Safety and Hazards

“4-(2-Iodophenoxy)tetrahydropyran” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(2-iodophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTBIBCNKWWYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621116
Record name 4-(2-Iodophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

906352-70-3
Record name Tetrahydro-4-(2-iodophenoxy)-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Iodophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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